2-((2R,3R)-3-ethyl-2-(N-(4-methoxyphenyl)formamido)-3-methyloxiran-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structural features, which include an oxirane ring and a methoxyphenyl group, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
The synthesis of ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE involves several steps. One common method includes the reaction of a mixture of enantiomers of trans methyl with specific reagents under controlled conditions . Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include the use of specific catalysts and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE can be compared with other similar compounds, such as:
Methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: This compound shares structural similarities but differs in its specific functional groups and reactivity.
Tertiary butyl esters: These compounds have similar applications in organic synthesis but differ in their structural features and reactivity patterns.
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C15H19NO5 |
---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
2-[(2R,3R)-3-ethyl-2-(N-formyl-4-methoxyanilino)-3-methyloxiran-2-yl]acetic acid |
InChI |
InChI=1S/C15H19NO5/c1-4-14(2)15(21-14,9-13(18)19)16(10-17)11-5-7-12(20-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,18,19)/t14-,15-/m1/s1 |
InChI-Schlüssel |
LXQDODMHJVUQCN-HUUCEWRRSA-N |
Isomerische SMILES |
CC[C@@]1([C@](O1)(CC(=O)O)N(C=O)C2=CC=C(C=C2)OC)C |
Kanonische SMILES |
CCC1(C(O1)(CC(=O)O)N(C=O)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.